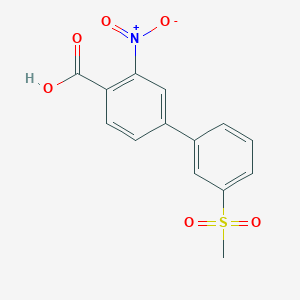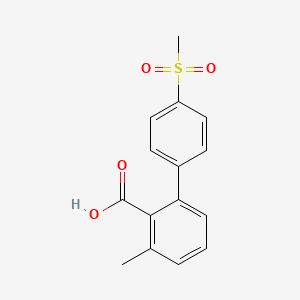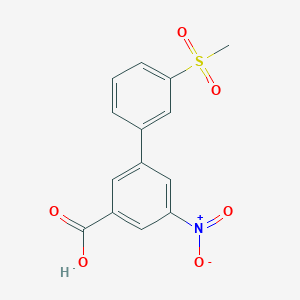
2-Fluoro-5-(4-methylsulfonylphenyl)benzoic acid, 95%
Descripción general
Descripción
2-Fluoro-5-(4-methylsulfonylphenyl)benzoic acid, 95% (2-F-5-MSPB-95) is an organic compound that has been used in scientific research for a variety of purposes. It is a white, crystalline solid with a melting point of 119-122 °C. 2-F-5-MSPB-95 is a widely used reagent in the synthesis of organic compounds and has been used in the development of pharmaceuticals and other industrial compounds.
Aplicaciones Científicas De Investigación
2-F-5-MSPB-95 has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, and its use in the development of pharmaceuticals and other industrial compounds has been documented. 2-F-5-MSPB-95 has also been used to study the structure and properties of proteins and enzymes, and its use in the study of structural biology has been documented. Additionally, 2-F-5-MSPB-95 has been used in the study of the catalytic properties of enzymes, and its use in the study of enzyme kinetics has been documented.
Mecanismo De Acción
2-F-5-MSPB-95 acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme results in an increase in the levels of acetylcholine, which can lead to a variety of physiological effects, such as increased muscle contraction and increased heart rate.
Biochemical and Physiological Effects
2-F-5-MSPB-95 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, 2-F-5-MSPB-95 has been shown to act as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of the neurotransmitter dopamine. Inhibition of this enzyme can lead to an increase in the levels of dopamine, which can have a variety of effects on the body, such as increased alertness and improved mood. 2-F-5-MSPB-95 has also been shown to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. Inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body, such as improved mood and increased energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-F-5-MSPB-95 is a useful reagent for laboratory experiments, as it is relatively easy to synthesize and has a wide range of applications. However, it is important to note that 2-F-5-MSPB-95 is a potent inhibitor of enzymes, and its use should be carefully monitored to ensure that it does not produce any unwanted side effects. Additionally, it is important to note that 2-F-5-MSPB-95 is a highly potent compound, and it should be handled with care to avoid any potential risks.
Direcciones Futuras
The use of 2-F-5-MSPB-95 in the development of new pharmaceuticals and other industrial compounds is an area of research that has yet to be fully explored. Additionally, further research is needed to determine the full range of biochemical and physiological effects of 2-F-5-MSPB-95, as well as its potential therapeutic applications. Additionally, further research is needed to explore the potential use of 2-F-5-MSPB-95 in the study of enzyme kinetics and structural biology. Finally, further research is needed to explore the potential use of 2-F-5-MSPB-95 as an inhibitor of other enzymes, such as those involved in the metabolism of other neurotransmitters.
Métodos De Síntesis
2-F-5-MSPB-95 can be synthesized through two different methods. The first method involves the reaction of 4-methylsulfonylphenylacetic acid and 2-fluorobenzoic acid in the presence of a catalytic amount of sulfuric acid. The second method involves the reaction of 4-methylsulfonylphenylacetic acid and 2-fluorobenzoyl chloride in the presence of a catalytic amount of triethylamine. Both of these methods yield 2-F-5-MSPB-95 in high yields.
Propiedades
IUPAC Name |
2-fluoro-5-(4-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKMEBQZBXWMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691652 | |
| Record name | 4-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(4-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261936-02-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261936-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















